molecular formula C32H46S2 B12550478 3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene CAS No. 864838-90-4

3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene

Cat. No.: B12550478
CAS No.: 864838-90-4
M. Wt: 494.8 g/mol
InChI Key: NQXOSUAFXSLTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them interesting for various applications in materials science, particularly in organic electronics and photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves the coupling of 2,2’-bithiophene with dodec-1-yne. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Triethylamine

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene can undergo various types of reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogen atoms onto the thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Biology: Potential use in bioorganic chemistry for the development of new materials.

    Medicine: Could be explored for its biological activity, although specific applications would require further research.

    Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action for 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. The molecular targets and pathways would involve interactions with other conjugated systems or electrodes in devices.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dihexyl-2,2’-bithiophene
  • 3,3’-Dioctyl-2,2’-bithiophene
  • 3,3’-Didecyl-2,2’-bithiophene

Comparison

Compared to its shorter alkyl chain analogs, 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene may exhibit different solubility, melting points, and electronic properties. The longer alkyl chains can influence the compound’s packing in solid-state structures, potentially affecting its performance in electronic applications.

Properties

CAS No.

864838-90-4

Molecular Formula

C32H46S2

Molecular Weight

494.8 g/mol

IUPAC Name

3-dodec-1-ynyl-2-(3-dodec-1-ynylthiophen-2-yl)thiophene

InChI

InChI=1S/C32H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-33-31(29)32-30(26-28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-20H2,1-2H3

InChI Key

NQXOSUAFXSLTTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC1=C(SC=C1)C2=C(C=CS2)C#CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.